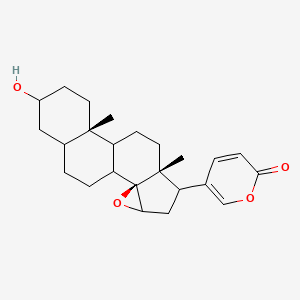
Bufogenin;Recibufogenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Resibufogenin is a naturally occurring bufadienolide compound found in the traditional Chinese medicine Chansu, which is derived from the skin venom gland of the Asiatic toad Bufo gargarizans . This compound has garnered significant attention due to its wide range of pharmacological effects, including anticancer, cardiotonic, anti-inflammatory, and antiviral activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Resibufogenin can be synthesized through various chemical reactions. One effective method involves the transformation of bufadienolides lactones into their corresponding lactam derivatives . The inclusion complex of resibufogenin with β-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin can be prepared using the co-evaporation method . This method improves the dissolution rate and reduces gastric mucosa irritation, making it a promising strategy for the delivery of poorly water-soluble anticancer agents .
Industrial Production Methods
Industrial production of resibufogenin typically involves the extraction and purification from the skin venom gland of Bufo gargarizans. The process includes solvent extraction, chromatography, and crystallization to obtain high-purity resibufogenin .
Analyse Des Réactions Chimiques
Types of Reactions
Resibufogenin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydroxylated and lactam derivatives of resibufogenin . These derivatives have shown significant cytotoxic activities against various cancer cell lines .
Applications De Recherche Scientifique
Resibufogenin has been extensively studied for its potential therapeutic applications in various fields:
Oncology: Resibufogenin has demonstrated significant anticancer effects by inducing apoptosis and inhibiting cell proliferation in different types of cancer cells, including pancreatic, colorectal, breast, and glioblastoma
Anti-inflammatory and Antiviral Activities: Resibufogenin has shown substantial anti-inflammatory and antiviral activities, suggesting its utility in managing chronic inflammatory disorders and viral infections.
Mécanisme D'action
Resibufogenin exerts its effects through various molecular targets and pathways:
Anticancer Mechanism: It induces apoptosis and inhibits cell proliferation by targeting the PI3K/Akt signaling pathway.
Cardiotonic Effects: Resibufogenin enhances cardiac output without markedly affecting heart rate and exerts a peripheral vasoconstrictor action.
Anti-inflammatory and Antiviral Mechanism: The compound impacts various cellular processes, including the suppression of the senescence-associated secretory phenotype and induction of caspase-3-mediated apoptosis.
Comparaison Avec Des Composés Similaires
Resibufogenin is similar to other bufadienolides such as bufalin, cinobufagin, and digitoxigenin . it stands out due to its unique combination of anticancer, cardiotonic, anti-inflammatory, and antiviral activities .
Propriétés
Formule moléculaire |
C24H32O4 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
5-[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |
InChI |
InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15?,16?,17?,18?,19?,20?,22-,23+,24+/m0/s1 |
Clé InChI |
ATLJNLYIJOCWJE-DOJAILKESA-N |
SMILES isomérique |
C[C@]12CCC(CC1CCC3C2CC[C@]4([C@]35C(O5)CC4C6=COC(=O)C=C6)C)O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


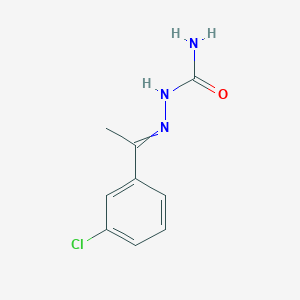
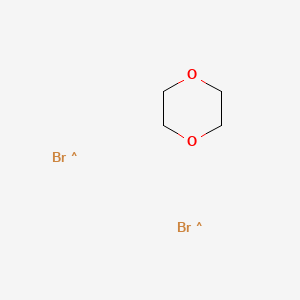

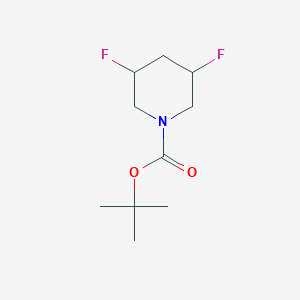
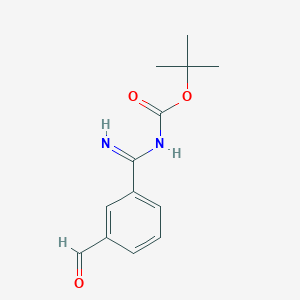
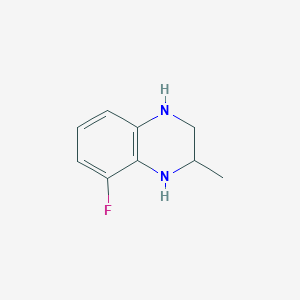
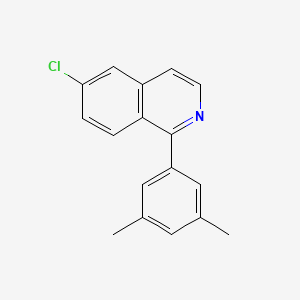
![3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14782508.png)
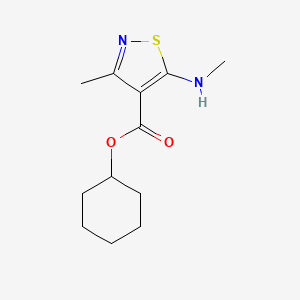
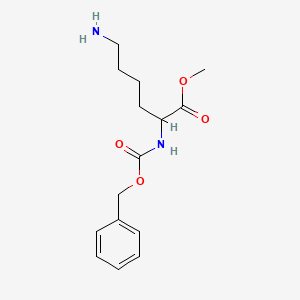
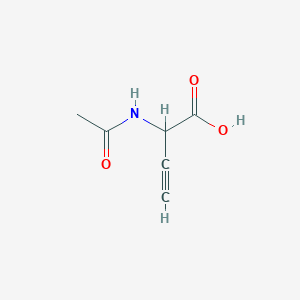
![{1-[2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid methyl ester](/img/structure/B14782535.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]quinazolin-4-one](/img/structure/B14782544.png)
